![molecular formula C18H19N5O5S B2472620 N-[4-(aminosulfonyl)phenyl]-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1396800-17-1](/img/structure/B2472620.png)
N-[4-(aminosulfonyl)phenyl]-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
This compound is an organic molecule that contains several functional groups, including an aminosulfonyl group, a phenyl group, a hydroxy group, a methoxy group, and a 1,2,3-triazole group. These functional groups suggest that the compound could have a variety of chemical properties and potential applications .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,3-triazole group, for example, indicates that the compound contains a five-membered ring with two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the aminosulfonyl group might make the compound a good nucleophile, while the hydroxy group could potentially make it a good hydrogen bond donor .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups like the hydroxy group and the aminosulfonyl group could make the compound soluble in polar solvents .Scientific Research Applications
Synthesis and Chemical Reactions
Reduction and Mannich Reaction : Research has shown that derivatives of 1,2,4-triazole exhibit antimicrobial activity. In one study, ethyl[4-arylmethyleneamino-3-(4-metylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-yl]acetates were synthesized and subjected to reduction and Mannich reactions, leading to compounds with significant antimicrobial properties (Fandaklı et al., 2012).
Formation of Sulfonyl Aromatic Alcohols : A study on the electrolysis of a bisazo reactive dye identified sulfonyl aromatic alcohols as products, showcasing a potential route for synthesizing related compounds through chemical transformations (Elizalde-González et al., 2012).
Biological Activities
Antimicrobial Activities : A study synthesized new 1,2,4-triazole derivatives and evaluated their antimicrobial activities. The results highlighted some compounds with good to moderate activities against test microorganisms, indicating the potential of triazole derivatives in developing antimicrobial agents (Bektaş et al., 2010).
Neuraminidase Inhibitory Activity : Research involving the synthesis of 1,2,4-triazole-3-sulfide derivatives demonstrated significant neuraminidase inhibitory activity, with some compounds showing potent effects. This suggests the potential application of these derivatives in antiviral therapies (Mei et al., 2020).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-N-(4-sulfamoylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O5S/c1-28-17-5-3-2-4-14(17)16(24)11-23-10-15(21-22-23)18(25)20-12-6-8-13(9-7-12)29(19,26)27/h2-10,16,24H,11H2,1H3,(H,20,25)(H2,19,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLLASMOXMPMEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CN2C=C(N=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(aminosulfonyl)phenyl]-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide |
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